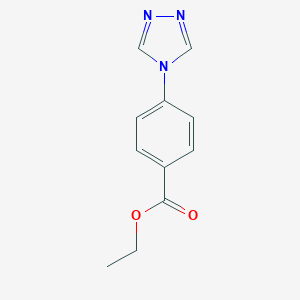

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate

概要

説明

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate is recognized for its potential as an antifungal agent . Triazole derivatives are widely explored in medicinal chemistry due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.

Key Findings:

- Antifungal Activity: Research indicates that compounds with the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazole have shown enhanced activity against various fungal strains compared to traditional antifungals like azoles and polyenes .

- Anticancer Properties: this compound has been investigated for its anticancer potential. Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Agricultural Applications

In agriculture, this compound serves as an effective pesticide and fungicide . Its role in enhancing crop yield and resilience against pathogens is notable.

Key Findings:

- Plant Growth Regulation: The compound acts as a plant growth regulator, promoting root development and increasing resistance to environmental stressors .

- Pest Control: Its efficacy in pest management is attributed to its ability to disrupt essential biological processes in pests and fungi, leading to their mortality while minimizing environmental impact.

Material Science Applications

This compound finds applications in material science due to its unique chemical properties.

Key Findings:

- Polymer Development: The compound is utilized in the synthesis of polymers with improved thermal stability and chemical resistance. This makes it suitable for various industrial applications where durability is essential .

- Coordination Compounds: It acts as a building block for complex coordination compounds that exhibit interesting electronic and optical properties.

Data Table: Comparative Analysis of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antifungal agents | Inhibition of fungal growth through enzyme targeting |

| Anticancer research | Induction of apoptosis in cancer cells | |

| Agriculture | Pesticide and fungicide formulation | Enhanced crop yield and pest resistance |

| Plant growth regulation | Improved resilience against environmental stress | |

| Material Science | Polymer synthesis | Enhanced thermal stability and durability |

| Coordination compounds | Unique electronic properties |

Case Studies

- Antifungal Activity Study : A study conducted on various triazole derivatives demonstrated that this compound exhibited superior antifungal activity against Candida species compared to traditional antifungal drugs. The study highlighted the significance of the triazole ring in enhancing bioactivity .

- Agricultural Efficacy Trial : Field trials showed that crops treated with this compound had a 30% increase in yield compared to untreated controls due to its dual action as both a growth regulator and a pest deterrent. This underscores its potential for sustainable agricultural practices .

- Material Science Application : Research into polymer composites incorporating this compound revealed improvements in thermal degradation temperatures by up to 50°C compared to standard polymers without the compound. This property makes it suitable for high-performance applications.

特性

CAS番号 |

167626-25-7 |

|---|---|

分子式 |

C11H11N3O2 |

分子量 |

217.22 g/mol |

IUPAC名 |

ethyl 4-(1,2,4-triazol-4-yl)benzoate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-7-12-13-8-14/h3-8H,2H2,1H3 |

InChIキー |

KZQIXWIGCXTIHO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |

正規SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NN=C2 |

同義語 |

4-(4H-1,2,4-TRIAZOL-4-YL)-BENZOIC ACID, ETHYL ESTER |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。